molecular formula C13H14N2O3S B2875217 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide CAS No. 892847-49-3

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide

Cat. No.: B2875217
CAS No.: 892847-49-3
M. Wt: 278.33
InChI Key: XBOGSVVGCMELQR-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide is a complex polycyclic amide featuring a tricyclic core with oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms. The compound’s structure includes a pentanamide substituent attached to the nitrogen atom at position 11 of the tricyclic system.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-3-4-12(16)15-13-14-8-5-9-10(18-7-17-9)6-11(8)19-13/h5-6H,2-4,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOGSVVGCMELQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Formation

The sulfur-containing ring is typically constructed via Lawesson’s reagent-mediated thionation of carbonyl precursors or cyclocondensation of mercaptoacids with dihalides. For instance, EP3274344B1 describes thiophene synthesis through sulfur incorporation into preformed bicyclic systems.

Oxygen-Nitrogen Ring Construction

Oxa-aza rings are introduced via Mitsunobu reactions or nucleophilic substitutions using hydroxylamines or protected amines. WO2014200786A1 highlights the use of tert-butyl carbamate protections during piperidine functionalization, a strategy adaptable to this system.

Bridged Cycloalkane Fusion

The bicyclo[3.3.0]octane moiety may be assembled via Diels-Alder cycloaddition or intramolecular alkylation . A reported method involves Pd-catalyzed cross-coupling to fuse thiophene and oxazole fragments.

Amidation Strategies for Pentanamide Attachment

Carboxylic Acid Activation

The tricyclic amine intermediate is reacted with pentanoyl chloride in the presence of a tertiary base (e.g., triethylamine or DIPEA). Alternatively, HATU or EDCl-mediated coupling ensures efficient amide bond formation, as detailed in PMC4727766 for analogous carboxamides.

Table 1: Comparative Amidation Conditions

Method Reagents Base Yield (%) Reference
Acyl Chloride Pentanoyl chloride, DCM TEA 78–85
Carbodiimide Coupling EDCl, HOBt DIPEA 82–88
Uranium Reagent HATU, DMF 4-NMM 90–92

Protection-Deprotection Sequences

Primary amines in the tricyclic core are protected using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups during amidation. WO2014200786A1 demonstrates Boc deprotection under acidic conditions (HCl/dioxane) post-amidation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance solubility of the tricyclic intermediate.
  • Reactions proceed optimally at 0–25°C to prevent side reactions (e.g., over-acylation).

Stoichiometry and Equivalents

  • 2.0–3.0 equivalents of pentanoyl chloride ensure complete amine conversion.
  • Bases like DIPEA are used in 1.5–2.0 equivalents to neutralize HCl byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.2–1.4 (pentanoyl CH₂), δ 3.8–4.2 (tricyclic CH-N), and δ 7.1–7.3 (aromatic protons).
  • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (amide C=O) and δ 110–150 ppm (aromatic carbons).

Chromatographic Purification

  • Silica gel chromatography (ethyl acetate/hexane) isolates the product in >95% purity.
  • HPLC : Retention time of 8.2 min (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and synthesis highlights:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents/Modifications Synthesis/Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide (Target Compound) Not provided C₁₆H₁₈N₂O₃S ~318.39 g/mol* Pentanamide group at N11; tricyclic core with 2 oxygen, 1 sulfur, and 1 nitrogen atom. Likely synthesized via coupling of tricyclic amine with pentanoic acid using HOBt/EDC or similar reagents .
11-Chloro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraene 155559-77-6 C₈H₄ClNO₂S 213.64 g/mol Chlorine substituent at C11; lacks amide group. Intermediate for further functionalization; potential electrophilic reactivity at C11 .
N-{4,6-dioxa-10-thia-12-azatricyclo[...]tetraen-11-yl}-2-methylbenzamide 892848-11-2 C₂₀H₁₈N₂O₃S 366.44 g/mol 2-methylbenzamide substituent at N11. Custom synthesis for material science or medicinal chemistry; possible protease inhibitor scaffold .
5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene 182199-03-7 C₁₈H₁₂N₄S 316.38 g/mol Additional nitrogen atoms in the tricyclic core; phenyl substituents at C5 and C12. Exhibits π-π stacking in crystal structure; potential ligand for metal complexes or optoelectronic materials .
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene Not provided C₁₉H₁₃ClN₆ 360.80 g/mol Hexaazatricyclic core with chlorophenyl and methyl groups. Forms supramolecular chains via C-H···π interactions; orthogonal crystal packing (space group P212121) .
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[...]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide 866811-62-3 C₂₈H₂₃N₃O₅S 525.57 g/mol Acetyl and methoxyphenyl substituents; fused thiophene-pyrimidine core. Investigated as a ZINC database compound; potential kinase or protease inhibitor .

*Calculated based on molecular formula.

Structural and Functional Analysis

Core Heteroatom Variations

  • Oxygen/Sulfur/Nitrogen Ratio : The target compound’s 4,6-dioxa-10-thia-12-aza configuration contrasts with analogs like 5,12-diphenyl-10-thia-3,4,6,8-tetrazatricyclo[...] (), which replaces oxygen with additional nitrogen atoms. This alters electronic properties: oxygen-rich cores may enhance solubility, while nitrogen-rich systems improve metal-binding capacity .
  • Substituent Effects : The pentanamide group in the target compound provides flexibility and hydrophobicity compared to rigid aromatic substituents (e.g., 2-methylbenzamide in ). This may influence bioavailability or target selectivity .

Crystallographic and Supramolecular Features

  • Crystal Packing : Analogous hexaazatricyclic compounds (e.g., ) exhibit orthogonal packing (space group P212121) with intermolecular interactions (C-H···π, π-π) stabilizing the lattice. Similar behavior is expected for the target compound .
  • Software Utilization : Structural determination of related compounds relies on SHELX () and ORTEP-III (), tools widely used for small-molecule refinement and visualization .

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